molecular formula C9H17NO2 B3359569 Piperidine, 1-(4-hydroxy-1-oxobutyl)- CAS No. 86452-60-0

Piperidine, 1-(4-hydroxy-1-oxobutyl)-

Cat. No.: B3359569
CAS No.: 86452-60-0
M. Wt: 171.24 g/mol
InChI Key: NJSXUEHPNPYBGY-UHFFFAOYSA-N
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Description

Piperidine, 1-(4-hydroxy-1-oxobutyl)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a hydroxy group and a ketone group on the butyl side chain attached to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4-hydroxy-1-oxobutyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 4-hydroxybutanal under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond .

Industrial Production Methods

In industrial settings, the production of Piperidine, 1-(4-hydroxy-1-oxobutyl)- often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4-hydroxy-1-oxobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidine, 1-(4-hydroxy-1-oxobutyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(4-hydroxy-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(4-hydroxy-1-oxobutyl)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and a ketone group on the butyl side chain makes it a versatile compound for various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-hydroxy-1-piperidin-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-4-5-9(12)10-6-2-1-3-7-10/h11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXUEHPNPYBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438843
Record name Piperidine, 1-(4-hydroxy-1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86452-60-0
Record name Piperidine, 1-(4-hydroxy-1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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